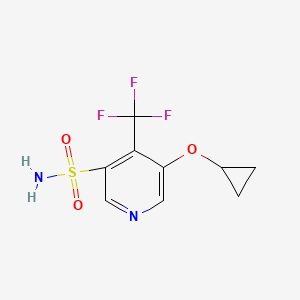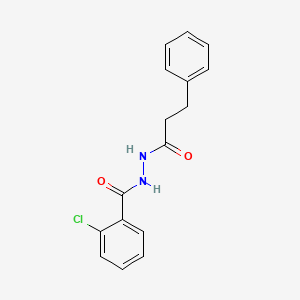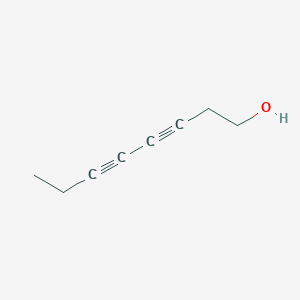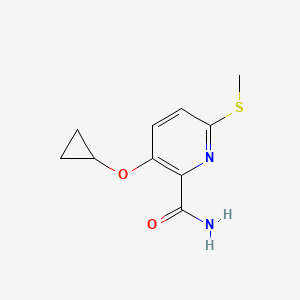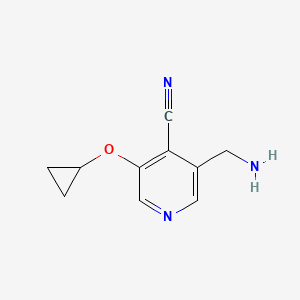![molecular formula C20H27N3O2S B14806822 (R,R,2S)--Methoxy--methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14806822.png)
(R,R,2S)--Methoxy--methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide is a complex organic compound that belongs to the class of amides This compound is characterized by its unique stereochemistry and the presence of functional groups such as methoxy, phenyl, and thiazolyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiazolyl group, and the final amide formation. Common synthetic routes may include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Thiazolyl Group: This step may involve the use of thiazole derivatives and coupling reactions.
Amide Formation: The final step often involves the reaction of an amine with a carboxylic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: Substitution reactions may involve the replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Conditions may vary depending on the specific substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide may be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, compounds like this are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- (R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide
- (R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinebutanamide
- (R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepentanamide
Uniqueness
The uniqueness of (R,R,2S)–Methoxy–methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide lies in its specific stereochemistry and the combination of functional groups, which may confer unique properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H27N3O2S |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
(2R,3R)-3-methoxy-2-methyl-N-[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]-3-[(2S)-pyrrolidin-2-yl]propanamide |
InChI |
InChI=1S/C20H27N3O2S/c1-14(18(25-2)16-9-6-10-21-16)19(24)23-17(20-22-11-12-26-20)13-15-7-4-3-5-8-15/h3-5,7-8,11-12,14,16-18,21H,6,9-10,13H2,1-2H3,(H,23,24)/t14-,16+,17+,18-/m1/s1 |
InChI Key |
UXJXLBUATFRXDK-LAVFITLUSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3 |
Canonical SMILES |
CC(C(C1CCCN1)OC)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14806739.png)
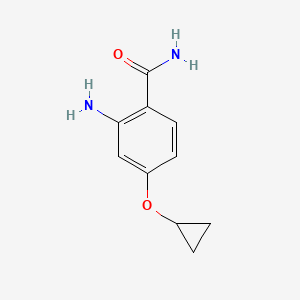
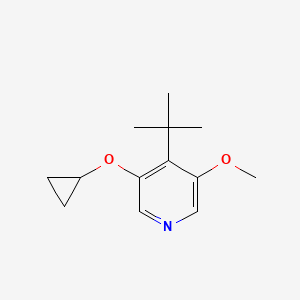
![4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxo-N-phenylbutanamide](/img/structure/B14806755.png)
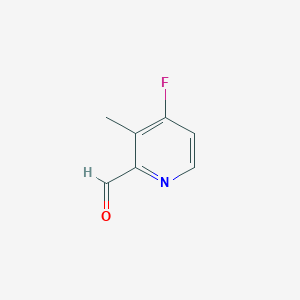

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-iodoaniline](/img/structure/B14806775.png)
